2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate
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Overview
Description
2-Ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is a unique organic compound characterized by its distinctive structure that incorporates phenylthieno and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate typically involves multi-step organic reactions:
Step 1: : Preparation of 2-ethoxyethyl acetate via esterification.
Step 2: : Formation of the thienopyrimidine core through cyclization.
Step 3: : Final coupling of the phenylthieno and pyrimidine rings with butanoate under controlled conditions.
The reaction conditions generally include the use of anhydrous solvents, specific temperature controls (often under reflux conditions), and catalytic agents to ensure the desired product yield.
Industrial Production Methods
Industrial-scale production may employ advanced techniques such as continuous flow reactors to streamline the process, increase yield, and ensure consistency. Commonly, manufacturers would focus on optimizing reaction conditions to minimize byproducts and waste.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate can undergo several types of chemical reactions:
Oxidation: : Often leading to the formation of more reactive intermediates.
Reduction: : Sometimes used to modify the pyrimidine moiety.
Substitution: : Particularly nucleophilic substitutions on the thieno ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Often require polar aprotic solvents and moderate heating.
Major Products
These reactions typically produce derivatives with modified functional groups, which can be further analyzed or used as intermediates in more complex synthetic pathways.
Scientific Research Applications
2-Ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate serves multiple roles in scientific research:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: : Utilized in the formulation of advanced materials and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific enzymes or receptors in biological systems. For example, it may inhibit or activate certain pathways critical for cellular functions. The exact mechanism can vary, but often involves binding to active sites or modulating signal transduction pathways.
Comparison with Similar Compounds
When comparing 2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate to similar compounds, its uniqueness lies in the combined presence of ethoxyethyl, phenylthieno, and pyrimidine functionalities.
Similar Compounds
2-Ethoxyethyl butanoate: : Lacks the complex thienopyrimidine structure.
4-oxo-6-phenylthieno[2,3-d]pyrimidine: : Does not contain the ethoxyethyl and butanoate groups.
Butanoate derivatives: : Generally simpler structures without the pyrimidine moiety.
Properties
IUPAC Name |
2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-16(20(24)26-11-10-25-4-2)22-13-21-18-15(19(22)23)12-17(27-18)14-8-6-5-7-9-14/h5-9,12-13,16H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWTTXQCKOQDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCCOCC)N1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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